Temporin 1AUa
Description
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Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPIIGQLLSGLL |
Origin of Product |
United States |
Discovery, Isolation, and Natural Occurrence of Temporin 1aua
Historical Context of Temporin Discovery from Amphibian Secretions
The discovery of temporins represents a significant milestone in the study of antimicrobial peptides (AMPs) derived from natural sources. The first members of the temporin family were identified in 1996 from the skin secretions of the European red frog, Rana temporaria. frontiersin.orgbiosyn.commdpi.comwikipedia.org These peptides were notable for their relatively short length, typically 10 to 17 amino acids, and their hydrophobic nature. biosyn.comresearchgate.net Initial studies revealed that most of these peptides, with a few exceptions, exhibited antibacterial activity. wikipedia.org
Following their initial discovery, research expanded to other amphibian species, revealing a vast and diverse family of related peptides. wikipedia.org Scientists have since isolated and characterized over 150 peptides belonging to the temporin family from various ranid frogs, including those from the genera Amolops, Hylarana, Lithobates, Odorrana, and Pelophylax. wikipedia.orgnih.gov This extensive family of peptides is recognized as one of the largest groups of AMPs found in amphibians. researchgate.netnih.gov Temporins are characterized by their small size, a low net positive charge (ranging from 0 to +3) at neutral pH, and a C-terminal amidation, which is a result of post-translational modification. frontiersin.orgmdpi.com
Identification and Isolation Methodologies for Temporin 1AUa
The identification and isolation of temporins, including this compound, involve a combination of protein chemistry and molecular biology techniques. A common initial step is the collection of skin secretions from the amphibian, often stimulated by mild electrical stimulation or norepinephrine (B1679862) injection, followed by lyophilization. nih.govresearchgate.net
The crude secretion is then fractionated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for separating peptides based on their hydrophobicity. nih.govresearchgate.net Fractions are collected and screened for antimicrobial activity. The molecular masses of the peptides in the active fractions are determined using mass spectrometry (MS), which provides a precise measurement of the peptide's mass. nih.gov
To determine the amino acid sequence, tandem MS (MS/MS) is often employed. For further confirmation and to understand the peptide's genetic origin, molecular cloning techniques are used. A cDNA library is constructed from the frog's skin tissue. Using a method known as "shotgun" cloning, researchers can identify the full-length cDNAs that encode the biosynthetic precursors of the temporin peptides. frontiersin.orgnih.govnih.gov This molecular approach not only confirms the amino acid sequence of the mature peptide but also reveals the structure of its precursor protein, including the signal peptide and propeptide regions. nih.gov
Native Source and Species Specificity of this compound
This compound is a specific peptide isolated from the skin secretions of the Northern Red-legged Frog, Rana aurora. researchgate.netresearchgate.net This amphibian species is native to the Pacific coast of North America, ranging from British Columbia to northern California. usgs.govusgs.gov
The primary structure of this compound has been identified as FLPIIGQLLSGLL-NH₂, indicating a 13-amino acid peptide with a C-terminal amide group. nih.govresearchgate.netresearchgate.net A notable and atypical feature of this compound is the absence of a basic amino acid residue, such as Lysine (B10760008) or Arginine, which are commonly found in most other temporins and contribute to their net positive charge. researchgate.netconicet.gov.ar This lack of a basic residue results in this compound having a neutral charge. conicet.gov.ar
Peptidomic analysis has demonstrated a high degree of species specificity among temporins. Studies comparing the skin secretions of the closely related Rana aurora draytonii (California red-legged frog) and Rana aurora aurora have shown significant differences in their peptide profiles. researchgate.net This variation in peptide sequences between closely related frog populations supports the use of these molecular fingerprints in taxonomic studies and suggests that the two may be distinct species. researchgate.net
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | FLPIIGQLLSGLL-NH₂ | nih.govresearchgate.netresearchgate.net |
| Native Source | Rana aurora (Northern Red-legged Frog) | researchgate.netresearchgate.net |
| Length | 13 amino acids | nih.gov |
| Net Charge (pH 7) | 0 | conicet.gov.ar |
| Key Feature | Atypically lacks a basic amino acid residue | researchgate.net |
Biosynthetic Pathways and Post-Translational Modifications in Temporin Production
Temporins are produced in the granular glands of the frog's skin through a multi-step biosynthetic process. nih.gov Like most secreted peptides, they are initially synthesized as larger precursor proteins on ribosomes. nih.gov
Analysis of cloned cDNAs reveals that these precursors have a common structural organization. nih.gov They begin with a signal peptide sequence, which directs the nascent protein into the secretory pathway. Following the signal peptide is the sequence of the mature temporin peptide. This mature sequence is typically flanked by specific processing signals. It is often preceded by a Lys-Arg sequence, which is a recognition site for proprotein convertase enzymes that cleave the precursor to release the active peptide. nih.gov
A crucial step in the maturation of nearly all temporins is C-terminal amidation. nih.govnih.gov The precursor sequence encoding the mature peptide is followed by a Glycine residue, which acts as the amide donor. nih.gov This Glycine is often part of a Gly-Lys sequence. An enzyme called peptidylglycine alpha-amidating monooxygenase (PAM) catalyzes the conversion of the C-terminal Glycine into an amide group (-NH₂). nih.gov This post-translational modification is critical as it neutralizes the negative charge of the C-terminal carboxyl group, which can be important for the peptide's biological activity. nih.gov
Primary Structure Analysis and Sequence Homology within Temporins
This compound is a 13-amino-acid peptide with the sequence FLPIIGQLLSGLL. nih.govmdpi.com A defining characteristic of the temporin family is their relatively short length, typically ranging from 8 to 17 amino acids. nih.gov Most temporins, including 1AUa, are C-terminally amidated, a post-translational modification that often enhances their biological activity. nih.govconicet.gov.ar
The temporin family is highly diverse, with over 150 members identified. nih.gov Despite this diversity, they share common features, such as a high content of hydrophobic residues, with leucine (B10760876) being particularly abundant. conicet.gov.armdpi.com Many temporins possess a net positive charge, usually between 0 and +3, due to the presence of basic amino acid residues like lysine or arginine. conicet.gov.armdpi.com However, this compound is notable for its lack of a basic amino acid residue, resulting in a neutral net charge at physiological pH. conicet.gov.arresearchgate.net
Sequence alignment with other temporins reveals both conserved motifs and significant variability. For instance, an N-terminal "FLP" motif is common among many temporins. mdpi.com The table below provides a comparison of this compound with other selected temporins, highlighting the similarities and differences in their primary structures. nih.govmdpi.com
| Peptide Name | Amino Acid Sequence | Source Organism |
|---|---|---|
| This compound | FLPIIGQLLSGLL | Rana boylii |
| Temporin 1BYa | FLPIIAKVLSGLL | Rana cascadae |
| Temporin 1CSa | FLPIVGKLLSGLL | Rana cascadae |
| Temporin 1CSc | FLPLVTGLLSGLL | Rana cascadae |
| Temporin A | FLPLIGRVLSGIL-NH2 | Rana temporaria |
| Temporin L | FVQWFSKFLGRIL-NH2 | Rana temporaria |
Secondary and Tertiary Structure Determination
The three-dimensional structure of temporins is crucial for their biological function and is typically determined using a combination of spectroscopic and structural biology techniques.
Spectroscopic Techniques (e.g., Circular Dichroism, Nuclear Magnetic Resonance Spectroscopy)
Spectroscopic methods are invaluable for studying the conformation of peptides like this compound in different environments.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary structure of peptides in solution. researchgate.net In aqueous or buffer solutions, temporins, including likely this compound, generally exist in a random coil or unordered conformation. mdpi.comvulcanchem.com However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a conformational transition to adopt an α-helical structure. nih.govmdpi.comnih.gov This transition to an α-helix upon interaction with a hydrophobic environment is a hallmark of many membrane-active peptides. vulcanchem.comfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information of peptides in solution or when bound to micelles. For other temporins, such as Temporin A and L, NMR studies have confirmed their propensity to form α-helical structures in membrane-mimicking environments. nih.govplos.org For instance, the NMR structure of Temporin A in LPS micelles revealed an α-helical conformation for residues L4-I12. plos.org Similar studies on this compound would be necessary to determine its precise three-dimensional structure and its orientation within a lipid bilayer.
X-ray Crystallography and Cryo-Electron Microscopy Approaches
While powerful for large proteins, X-ray crystallography and cryo-electron microscopy (cryo-EM) are less commonly used for determining the structure of small peptides like temporins. The small size and conformational flexibility of these peptides make them challenging to crystallize for X-ray diffraction. Similarly, their low molecular weight is a limiting factor for high-resolution cryo-EM studies. Therefore, spectroscopic methods like CD and NMR remain the primary tools for the structural elucidation of this compound.
Conformational Flexibility and Environmental Influences on Structure
The conformation of this compound is highly dependent on its environment. As indicated by studies on homologous temporins, it is expected to be largely unstructured in an aqueous environment. mdpi.comvulcanchem.com This lack of a defined structure in solution may prevent indiscriminate interactions and potential toxicity. frontiersin.org
Upon encountering a more hydrophobic environment, such as a microbial membrane, this compound likely folds into an amphipathic α-helix. vulcanchem.com This induced folding is a critical step in its mechanism of action, allowing the peptide to partition into the lipid bilayer. The amphipathic nature of the helix, with hydrophobic and hydrophilic residues segregated on opposite faces, facilitates its interaction with the nonpolar lipid tails and the polar head groups of the membrane phospholipids (B1166683). researchgate.net The presence of negatively charged lipids in model membranes has been shown to modulate the binding of other temporins, a factor that may also influence this compound's interaction despite its neutral charge. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound and its Analogues
Structure-activity relationship (SAR) studies involve systematically modifying the peptide sequence and evaluating the impact on its biological activity. Such studies are crucial for understanding the role of individual amino acids and for designing more potent and selective antimicrobial agents.
Influence of Amino Acid Residues on Conformation and Biological Activity
Although specific SAR studies on this compound are not extensively documented, research on other temporins provides valuable insights into how amino acid composition influences conformation and function.
Cationic Residues: For many temporins, positively charged residues play a role in the initial electrostatic attraction to the negatively charged bacterial membranes. nih.gov However, this compound lacks any basic residues, suggesting that its initial interaction with membranes may be driven primarily by hydrophobic interactions. researchgate.net Studies on other temporins have shown that the position and nature of cationic residues can affect biological properties without necessarily altering the peptide's helicity. nih.gov
Specific Amino Acid Substitutions: Even single amino acid substitutions can have drastic effects on the activity of temporins. nih.gov For instance, replacing specific residues in Temporin A with other amino acids, including unnatural ones, has been shown to modulate its antibacterial and antiproliferative activities. mdpi.commdpi.com The replacement of isoleucine with leucine at certain positions in Temporin A led to an enhanced antibacterial effect. researchgate.net These findings highlight the sensitivity of temporin activity to subtle changes in the primary sequence and provide a framework for the rational design of this compound analogues with potentially improved properties.
Impact of C-terminal Amidation on Peptide Structure and Function
The post-translational modification of C-terminal amidation is a widespread and critical feature among antimicrobial peptides (AMPs), including the temporin family to which this compound belongs. cnr.itconicet.gov.ar This modification, where the C-terminal carboxylic acid is replaced by a primary amide, has profound implications for the peptide's structural stability, conformational dynamics, and ultimately, its biological activity. cnr.itbiorxiv.org While direct experimental studies comparing the amidated and non-amidated forms of this compound are not available in the current literature, extensive research on other temporins and related AMPs provides a clear framework for understanding the pivotal role of this modification.
Temporins are biosynthesized as precursor proteins that include a signal peptide, a pro-region, and the mature peptide sequence. iiitd.edu.innih.gov These precursors typically terminate with a Gly-Lys or similar sequence, which acts as a signal for enzymatic processing. iiitd.edu.innih.gov A carboxypeptidase first removes the basic residue (e.g., Lysine), exposing a C-terminal Glycine. Subsequently, the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) catalyzes the oxidative cleavage of the Glycine residue to yield the C-terminally amidated mature peptide. iiitd.edu.in This process is crucial for the bioactivity of most natural temporins. nih.gov
Structural Implications of Amidation
Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) studies on various temporins and other AMPs have consistently demonstrated that C-terminal amidation stabilizes the α-helical conformation, especially within hydrophobic or membrane-mimicking environments. biorxiv.orgnih.govresearchgate.net
Membrane Interaction and Orientation: The increased net positive charge enhances the initial electrostatic attraction between the peptide and the negatively charged components of bacterial cell membranes, such as phospholipids and lipopolysaccharides (LPS). uniprot.orgresearchgate.net Furthermore, amidation influences the peptide's orientation and depth of insertion into the lipid bilayer. The free carboxyl group of a non-amidated peptide can form hydrogen bonds with the phosphate (B84403) head groups of lipids, potentially anchoring it at the water-lipid interface and hindering its translocation into the hydrophobic core. biorxiv.org In contrast, the neutral amide group facilitates deeper and more effective penetration of the membrane. biorxiv.orgeurogentec.com
Functional Consequences of Amidation
The structural changes induced by C-terminal amidation directly translate into significant functional differences, primarily affecting antimicrobial potency and hemolytic activity.
Enhanced Antimicrobial Activity: Numerous studies have shown that C-terminal amidation is often essential for the antimicrobial efficacy of AMPs. cnr.itnih.gov The enhanced ability to adopt a stable helical structure and penetrate the bacterial membrane leads to more efficient membrane disruption and cell death. biorxiv.org For example, a comparative study on the temporin-like peptide amurin-9KY demonstrated that the C-terminally amidated version possessed potent antimicrobial activity, while its non-amidated counterpart was significantly less active. nih.gov Similar results have been observed for other peptides like PGLa, where the amidated form has substantially lower Minimum Inhibitory Concentrations (MICs) than the free-acid version. researchgate.net
| Organism | PGLa-NH₂ (Amidated) | PGLa-COOH (Non-amidated) | MSI-103-NH₂ (Amidated) | MSI-103-COOH (Non-amidated) |
|---|---|---|---|---|
| Bacillus megaterium | 2 | 128 | 2 | 16 |
| Staphylococcus aureus | 4 | >128 | 4 | 32 |
| Escherichia coli | 4 | 64 | 2 | 8 |
| Pseudomonas aeruginosa | 16 | >128 | 4 | 16 |
Data sourced from a study on PGLa and MSI-103, demonstrating the general principle of amidation's effect on activity. researchgate.net
Modulation of Hemolytic Activity: The impact of amidation on toxicity towards eukaryotic cells, such as red blood cells (hemolysis), can be variable. In some cases, the same features that enhance antimicrobial activity can also increase lysis of host cells. However, for certain peptides like amurin-9KY, C-terminal amidation, along with other structural features, was found to be important for maintaining low hemolytic activity, suggesting it helps in conferring selectivity for microbial over mammalian membranes. nih.gov This indicates a finely tuned balance between the charge, hydrophobicity, and structure conferred by amidation.
Membrane-Targeting Mechanisms
The primary mode of action for most temporin family peptides involves direct interaction with and disruption of microbial cell membranes. imrpress.comconicet.gov.ar While this is the presumed general mechanism for this compound, specific experimental data remains sparse.
Interaction with Microbial Membrane Components (e.g., Lipids, Lipopolysaccharides)
This compound possesses the amino acid sequence FLPIIGQLLSGLL-NH₂. nih.govconicet.gov.ar A significant feature of this peptide is its hydrophobic nature and its atypical lack of a basic amino acid residue, resulting in a neutral net charge at physiological pH. researchgate.netconicet.gov.ar This contrasts with many other antimicrobial peptides that rely on a net positive charge for their initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
The absence of a cationic charge suggests that the interaction of this compound with microbial membranes is likely driven primarily by hydrophobic interactions. Detailed studies characterizing the specific binding of this compound to particular lipid groups or LPS have not been extensively documented in the available scientific literature. One report has noted that the peptide exhibits very weak antimicrobial and hemolytic activity, which may be related to its unique structural properties. researchgate.net
Models of Membrane Disruption (e.g., Barrel-Stave, Toroidal Pore, Carpet Models)
Antimicrobial peptides are known to disrupt microbial membranes through several proposed models, including the barrel-stave, toroidal pore, and carpet mechanisms. plos.org These models describe different ways peptides insert into and destabilize the lipid bilayer, leading to cell death.
However, due to its reported weak activity and the limited research available, a specific model of membrane disruption has not been experimentally determined or assigned to this compound. researchgate.net Elucidating which, if any, of these models applies would require further biophysical studies on its interaction with model membrane systems.
Permeabilization and Depolarization of Microbial Membranes
A key consequence of AMP-membrane interaction is the permeabilization of the membrane, leading to the leakage of intracellular contents and the depolarization of the membrane potential, which ultimately causes cell death. plos.org
For this compound, it has been described as having "very weak antimicrobial activity". researchgate.net This suggests that its ability to effectively permeabilize and depolarize microbial membranes is limited compared to more potent AMPs. Specific quantitative data from assays measuring membrane permeabilization (e.g., leakage of fluorescent dyes) or depolarization caused by this compound are not available in the reviewed literature.
Influence of Membrane Composition and Curvature on this compound Activity
The lipid composition, charge, and curvature of a target membrane can significantly influence the activity of an antimicrobial peptide. For instance, some peptides show preferential activity towards membranes enriched in anionic phospholipids, which are common in bacteria but not in mammalian cells.
Non-Membrane-Targeting Mechanisms
While membrane disruption is a common mechanism, some AMPs can translocate across the cell membrane without causing significant damage and act on intracellular targets. researchgate.net
Interaction with Intracellular Targets (e.g., Proteins, Nucleic Acids)
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | FLPIIGQLLSGLL-NH₂ | nih.govconicet.gov.ar |
| Source Organism | Rana aurora aurora / Rana boylii | nih.govresearchgate.net |
| Net Charge (pH 7) | 0 | conicet.gov.ar |
| Reported Activity | Very weak antimicrobial and hemolytic activity | researchgate.net |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Lipopolysaccharides (LPS) |
Inhibition of Essential Cellular Processes (e.g., Cell Division, Enzyme Activity)
The primary mechanism of action for the temporin family of antimicrobial peptides is the perturbation and disruption of the cell membrane. conicet.gov.ar For this compound specifically, its observed biological activity is notably weak, which suggests its impact on essential cellular processes is limited.
While some antimicrobial peptides are known to inhibit cell division by targeting key proteins, this has not been demonstrated for this compound. For instance, other members of the temporin family, such as Temporin L and an analog of Temporin B, have been shown to interfere with bacterial cell division. nih.govnih.gov This interference can be caused by disrupting the formation of the "Z-ring," a structure critical for bacterial cytokinesis that is composed of the FtsZ protein. nih.gov Inhibition of FtsZ assembly or function leads to the formation of long, filamentous cells that are unable to divide. nih.govnih.gov However, given the very weak antimicrobial properties of this compound, it is unlikely to be a potent inhibitor of such processes.
Table 1: Comparison of Cell Division Inhibition Mechanisms (Data based on related peptides, as direct studies on this compound are limited)
| Peptide Family/Analog | Target Protein | Observed Effect on Cell Division | Reference |
| Temporin L | FtsZ | Inhibition of divisome machinery, formation of cell filaments. | nih.gov |
| Temporin B (analog TB_KKG6A) | FtsZ (hypothesized) | Formation of cellular filaments due to membrane dysregulation affecting Z-ring function. | nih.gov |
| This compound | Not Established | No significant inhibition of cell division reported; consistent with weak antimicrobial activity. |
Molecular Determinants of Target Selectivity
The ability of an antimicrobial peptide to selectively target microbial cells over host eukaryotic cells is a critical feature. The molecular determinants for this selectivity are rooted in the peptide's physicochemical properties and the distinct differences between microbial and eukaryotic cell membranes.
Differentiation between Microbial and Eukaryotic Cell Interactions
The target selectivity of this compound is defined by its unique molecular structure and how it interacts with different cell surfaces. Its amino acid sequence is FLPIIGQLLSGLL . acs.org
A primary factor governing the selectivity of most antimicrobial peptides is a net positive charge (cationicity). conicet.gov.armdpi.com This positive charge facilitates an initial electrostatic attraction to the negatively charged surfaces of microbial membranes, which are rich in components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.commdpi.com
In stark contrast, this compound is atypical because it lacks a basic amino acid residue and therefore has a very low or neutral net charge. This absence of a strong positive charge significantly reduces its electrostatic attraction to bacterial membranes, which is a key reason for its reported very weak antimicrobial activity.
Conversely, the outer leaflet of eukaryotic cell membranes, such as human red blood cells, is primarily composed of zwitterionic (neutrally charged) phospholipids like phosphatidylcholine and sphingomyelin. The lack of a strong negative charge on these membranes, combined with the neutral character of this compound, results in a very weak interaction. This is reflected in its extremely low hemolytic (red blood cell-lysing) activity. Research has shown that this compound has a 50% hemolytic concentration (HC50) value greater than 300 μM, indicating very low toxicity toward these eukaryotic cells.
Therefore, the molecular basis for this compound's differentiation between cell types is its neutral charge, which leads to weak interactions with both microbial and eukaryotic cells, albeit for different reasons related to surface charge composition.
Table 2: Molecular Determinants of this compound Selectivity
| Molecular Feature | Property | Consequence for Microbial Interaction | Consequence for Eukaryotic Interaction | Reference |
| Primary Sequence | FLPIIGQLLSGLL | High hydrophobicity, lack of basic residues. | High hydrophobicity, lack of basic residues. | acs.org |
| Net Charge | Neutral / Very Low | Weak electrostatic attraction to negatively charged bacterial membranes, resulting in poor antimicrobial activity. | No significant electrostatic attraction to zwitterionic eukaryotic membranes, resulting in very low hemolytic activity. | |
| Hydrophobicity | High | Contributes to membrane interaction, but is insufficient for potent activity without initial electrostatic binding. | Can lead to non-specific interactions, but toxicity is low due to lack of strong binding. | mdpi.com |
Table 3: Comparative Activity of this compound
| Target Cell Type | Key Membrane Component | This compound Interaction | Observed Biological Effect | Reference |
| Microbial (Bacteria) | Anionic molecules (e.g., LPS, teichoic acids) | Weak electrostatic attraction | Very weak antimicrobial activity | |
| Eukaryotic (Red Blood Cells) | Zwitterionic phospholipids | Very weak interaction | Very low hemolytic activity (HC50 > 300 μM) |
The Amphibian Skin Secretome As a Source of Bioactive Peptides
The skin of amphibians is a remarkable organ, serving not only as a protective barrier but also as a rich source of a diverse array of bioactive molecules. frontiersin.orgnih.govmdpi.com The specialized granular glands in their skin synthesize and secrete a complex mixture of compounds, including biogenic amines, alkaloids, and a vast number of peptides, as a defense mechanism against predators and microbial pathogens. frontiersin.orgtypeset.io This "skin secretome" has become a significant focus for drug discovery, with many of the isolated peptides exhibiting potent biological activities. frontiersin.orgmdpi.comnih.gov
These amphibian-derived peptides are not limited to antimicrobial functions; they also include molecules with analgesic, anticancer, and immunomodulatory properties. frontiersin.orgmdpi.com The temporin family of peptides is a prominent group discovered within these secretions. mdpi.comtypeset.ionih.gov The ease of collection of these secretions, often through mild, non-invasive stimulation, and the sheer diversity of peptides found across different frog species make the amphibian skin secretome a valuable and sustainable resource for identifying novel lead compounds for therapeutic development. nih.gov
Classification and General Characteristics of the Temporin Peptide Family
The temporin family is one of the largest and most diverse families of antimicrobial peptides found in the skin secretions of ranid frogs. nih.govconicet.gov.arresearchgate.net First identified in the European red frog, Rana temporaria, over 150 members of this family have since been discovered in various frog species across the globe. nih.gov
Temporins are characterized by several key features:
Small Size: They are among the smallest known antimicrobial peptides, typically ranging from 8 to 17 amino acids in length. nih.govresearchgate.net
Hydrophobicity: Their sequences are rich in hydrophobic amino acids, with leucine (B10760876) being particularly abundant. conicet.gov.ar
Low Net Positive Charge: At neutral pH, they generally possess a low net positive charge, typically ranging from 0 to +3. frontiersin.orgplos.org
C-terminal Amidation: Most temporins are amidated at their C-terminus, a post-translational modification that is often crucial for their biological activity. nih.govresearchgate.net
α-Helical Structure: In a hydrophobic environment, such as a microbial membrane, temporins tend to adopt an α-helical conformation. researchgate.netfrontiersin.org
While they are primarily known for their potent activity against Gram-positive bacteria, including antibiotic-resistant strains, some temporins have also demonstrated activity against Gram-negative bacteria, fungi, and even some viruses. nih.govresearchgate.netfrontiersin.org The mechanism of action is generally believed to involve the disruption of the microbial cell membrane. frontiersin.org
Significance of Temporin 1aua Within the Temporin Family Research Landscape
Temporin 1AUa is a specific member of the temporin family that has contributed to the understanding of the structure-activity relationships within this class of peptides. Research on this compound and its analogues helps to elucidate the roles of specific amino acid residues in determining antimicrobial potency and spectrum of activity.
Studies on temporins often involve the synthesis of analogues with specific amino acid substitutions to investigate the impact on their biological properties. For instance, replacing certain amino acids can enhance their activity against Gram-negative bacteria or reduce their toxicity to mammalian cells. bohrium.commdpi.com The study of peptides like this compound in different membrane-mimicking environments, such as lipopolysaccharide (LPS) micelles, provides insights into their mechanism of action and their interactions with the outer membrane of Gram-negative bacteria. plos.org
The research on this compound and other temporins is driven by the urgent need for new antibiotics. Their small size makes them relatively easy to synthesize and modify, offering a promising template for the design of novel antimicrobial agents with improved efficacy and reduced toxicity. nih.govplos.org
Biological Activities and Scope of Action of Temporin 1aua
Antimicrobial Spectrum of Activity
Table 1: Conflicting Reports on the Biological Activity of Temporin 1AUa
| Source Type | Reported Activity | Citation |
|---|---|---|
| Peptide Database / Commercial Supplier | Antibacterial, Antifungal | novoprolabs.com |
| Peptide Database | Antibacterial, Antiparasitic | frontiersin.org |
Antiviral Properties
There is currently no scientific literature available that details the specific antiviral properties of this compound. While other temporins, such as Temporin L and Temporin B, have been investigated for their effects on various viruses, no such studies have been published for this compound. mdpi.com
Antifungal Activities (e.g., against Yeasts, Filamentous Fungi)
Information regarding the antifungal capabilities of this compound is limited and conflicting. A commercial vendor notes that the peptide possesses antifungal activity, but this claim is not substantiated by detailed experimental data in the available literature. novoprolabs.com In contrast, a study characterizing peptides from Rana aurora described this compound as having very weak antimicrobial activity in general, which would imply minimal to no significant effect on fungal pathogens. researchgate.net No research detailing its efficacy against specific yeasts like Candida albicans or any filamentous fungi has been found.
Antiparasitic Efficacy (e.g., against Protozoan Parasites)
A general antimicrobial peptide database lists this compound as having antiparasitic activity. frontiersin.org However, there is a lack of published research providing specific data to support this. Studies on other temporins, such as Temporin-Ta, -Tb, and various SH-analogs, have shown activity against protozoan parasites like Leishmania. nih.govimrpress.com Despite this, no specific experimental evidence detailing the efficacy of this compound against any protozoan parasites is currently available.
Antibacterial Activities against Gram-Positive Microorganisms (e.g., Staphylococcus aureus, Enterococcus faecalis)
The activity of this compound against Gram-positive bacteria is not clearly defined. While some databases and commercial sources indicate general antibacterial activity, one study explicitly reports its antimicrobial action as "very weak". researchgate.netnovoprolabs.comfrontiersin.org The temporin family, as a whole, is known for being prevalently active against Gram-positive bacteria, including species like Staphylococcus aureus and Enterococcus faecalis. plos.org However, specific data, such as Minimum Inhibitory Concentration (MIC) values for this compound against these or any other Gram-positive microorganisms, are absent from the current body of scientific literature.
Antibacterial Activities against Gram-Negative Microorganisms (e.g., Escherichia coli, Pseudomonas aeruginosa)
Detailed research on the efficacy of this compound against Gram-negative bacteria is not available. Generally, the temporin family of peptides shows limited activity against Gram-negative organisms, often attributed to their low net positive charge. mdpi.com Given the report that this compound has very weak antimicrobial activity and lacks a basic residue, it is unlikely to be effective against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa. researchgate.net However, without specific experimental testing, its precise activity profile remains unknown.
Activity against Multidrug-Resistant Microbial Strains
There is no available research data on the activity of this compound against any multidrug-resistant (MDR) microbial strains. While many other temporins and their synthetic analogs have been tested against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), no such studies have been published specifically for this compound. plos.orgnih.gov
Immunomodulatory and Chemotactic Properties
Currently, there is a lack of specific research data on the immunomodulatory and chemotactic properties of this compound. While some members of the temporin family are known to possess these capabilities, the direct action of this compound in modulating immune responses or acting as a chemoattractant for immune cells has not been documented in available scientific literature.
For context, other temporins, such as Temporin A, have been shown to be chemoattractants for phagocytic leukocytes, including monocytes, neutrophils, and macrophages. nih.govconicet.gov.ar This activity is mediated through interactions with the formyl peptide receptor-like 1 (FPRL1), suggesting a role for some temporins in the host's innate immune response to infection. nih.gov However, it remains to be determined if this compound shares these immunomodulatory functions.
Antiproliferative Activity against Transformed Cell Lines (non-human)
There is no specific information available regarding the antiproliferative activity of this compound against non-human transformed cell lines. Research has been conducted on other naturally occurring temporins, demonstrating their potential anticancer properties against various cell lines. For instance, Temporin-1Ga has shown toxicity towards mouse breast cancer cells (4T1). nih.gov This highlights the potential for peptides within this family to exhibit antiproliferative effects, though data for this compound is not available.
Table 1: Antiproliferative Activity of Selected Temporins Against a Non-Human Transformed Cell Line
| Peptide | Cell Line | 50% Lethal Concentration (LC50) | Source |
|---|---|---|---|
| Temporin-1Ga | 4T1 (Mouse breast cancer) | 20 µM | nih.gov |
Synergy with Conventional Antimicrobials and Other Temporins
Detailed studies on the synergistic interactions of this compound with conventional antimicrobial agents or other temporins have not been reported. The potential for synergistic activity is a recognized characteristic of the temporin family, enhancing their efficacy and broadening their spectrum of action. conicet.gov.ar
Research has demonstrated that certain temporins can act synergistically with each other. For example, Temporins A and B, which have weak activity against Gram-negative bacteria on their own, exhibit a marked synergistic effect when combined with Temporin L. plos.orgnih.govkcl.ac.uk This synergy allows them to overcome the resistance conferred by the lipopolysaccharide layer of Gram-negative bacteria. nih.gov
Furthermore, synergy has been observed between temporins and conventional antibiotics. Temporin A has been shown to act synergistically with antibiotics such as imipenem (B608078) and ceftazidime (B193861) against Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com A combination of Temporin A and a modified Temporin B has also demonstrated synergistic antimicrobial and anti-inflammatory activity in vivo. plos.orgresearchgate.net The capacity for such interactions highlights a promising area of research, though specific data for this compound is currently absent.
Table 2: Examples of Synergistic Activity of Temporins
| Temporin(s) | Synergistic Partner | Target Organism(s) | Observed Effect | Source |
|---|---|---|---|---|
| Temporin A, Temporin B | Temporin L | Gram-negative bacteria (e.g., E. coli) | Marked increase in antibacterial activity. | nih.govmdpi.com |
| Temporin A | Imipenem | Pseudomonas aeruginosa | Enhanced antibacterial effect. | mdpi.com |
| Temporin A | Ceftazidime | Pseudomonas aeruginosa, S. aureus | Enhanced antibacterial effect. | mdpi.com |
Peptide Engineering and Rational Design of Temporin 1aua Analogues
Strategies for Peptide Synthesis and Purification
The synthesis of Temporin 1AUa and its analogues is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). A common and effective method employed is the Fmoc/OBut SPPS strategy. nih.govmdpi.com This approach involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The use of 9-fluorenylmethoxycarbonyl (Fmoc) as a temporary protecting group for the Nα-amino group of the amino acids is a key feature of this strategy. nih.gov
Following the complete assembly of the peptide chain, the crude product is cleaved from the resin and deprotected. Purification of the synthesized peptide is a critical step to ensure the removal of impurities, such as truncated or incomplete sequences. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying the crude peptide, yielding a product with high purity. nih.gov The identity and purity of the final peptide are then confirmed using mass spectrometry (MS) techniques. nih.gov
Rational Design Principles for Modifying this compound
The modification of this compound is guided by rational design principles aimed at understanding and improving its structure-activity relationship. mdpi.com Temporins, in general, are short, hydrophobic peptides that are C-terminally amidated and can adopt an α-helical structure in hydrophobic environments. semanticscholar.orgnih.gov Key characteristics influencing their activity include net positive charge, helicity, and hydrophobicity. semanticscholar.org
Amino Acid Substitutions and Insertions
Amino acid substitution is a primary strategy to modulate the biological activity of this compound. The choice of which amino acid to substitute and what to replace it with is critical. For instance, in the broader family of temporins, replacing a hydrophobic residue at the N-terminus can significantly impact antibacterial activity. mdpi.com
Studies on other temporins, such as Temporin A, have shown that substitutions at various positions can have profound effects. For example, replacing Phenylalanine at position 1 with Tyrosine or a fluorinated Phenylalanine, or substituting Serine at position 10 with Tyrosine or Threonine, has been explored to alter antibacterial and antiproliferative activities. nih.govmdpi.com Similarly, modifications at position 7 of Temporin A, by replacing the strongly basic Arginine with less basic residues like Lysine (B10760008), have been shown to decrease antibacterial activity. mdpi.com
The insertion of amino acids is another approach. Adding residues can alter the peptide's length, charge, and amphipathicity, which in turn can influence its interaction with microbial membranes.
Terminal Modifications and Cyclization
Modifications at the N- and C-termini of peptides can significantly enhance their stability and biological activity.
N-Terminal Modifications: Acetylation of the N-terminus is a common modification that removes the positive charge and can increase peptide stability by preventing degradation by exopeptidases. sigmaaldrich.comjpt.com Other modifications include the attachment of fatty acids, like palmitic acid, to increase cell permeability. sigmaaldrich.com
C-Terminal Modifications: Amidation of the C-terminus is a naturally occurring post-translational modification in many temporins. nih.govsemanticscholar.org This modification neutralizes the negative charge of the C-terminal carboxyl group, which can be crucial for the peptide's interaction with bacterial membranes and can also increase its resistance to enzymatic degradation. sigmaaldrich.comnih.gov
Cyclization is another strategy to constrain the peptide's conformation, which can lead to increased bioactivity and stability. sigmaaldrich.com This can be achieved by forming a disulfide bridge between two cysteine residues or through backbone-to-side chain cyclization. sigmaaldrich.comrsc.org
Incorporation of Non-Proteinogenic or Unnatural Amino Acids
The incorporation of non-proteinogenic or unnatural amino acids is a powerful tool to create novel peptide analogues with enhanced properties. wikipedia.org These amino acids are not one of the 20 standard amino acids encoded by the genetic code. wikipedia.org
Their inclusion can lead to:
Increased Stability: Unnatural amino acids can make peptides more resistant to proteolytic degradation. researchgate.net
Altered Conformation: They can induce specific secondary structures or disrupt existing ones.
Modified Bioactivity: The unique side chains of these amino acids can lead to novel interactions with biological targets. nih.gov
Examples of this strategy in related temporins include the substitution of natural amino acids with fluorinated amino acids or other atypical residues like D-Phenylalanine, D-Tyrosine, and (2-Naphthyl)-D-alanine. nih.govmdpi.com The use of amber stop codon suppression technology has also enabled the production of lantibiotic analogues containing non-proteinogenic amino acids. nih.gov
Evaluation of Modified Analogues in Research Models
Once novel this compound analogues are synthesized and purified, they are subjected to a battery of tests to evaluate their biological activity.
Assessment of Altered Biological Activity
The primary goal of modifying this compound is often to enhance its antimicrobial properties. The biological activity of the new analogues is typically assessed using various in vitro assays.
Antimicrobial Activity: The efficacy of the analogues against a panel of microorganisms is determined. This usually includes both Gram-positive and Gram-negative bacteria, and sometimes fungi like Candida albicans. nih.govmdpi.com Standard methods for evaluating antimicrobial activity include:
Broth Microdilution Method: This is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. mdpi.comnih.gov
Disk Diffusion Method: This qualitative method provides a preliminary assessment of antimicrobial activity. mdpi.com
Antiproliferative Activity: Given that many antimicrobial peptides also exhibit anticancer properties, the analogues are often tested for their ability to inhibit the growth of cancer cell lines. nih.govmdpi.com The MTT dye reduction assay is a common method used to assess the antiproliferative effects of the peptides on various tumor and normal cell lines. mdpi.com
Below is an interactive data table summarizing the results of modifications on a related peptide, Temporin A, which provides insights into the potential effects of similar modifications on this compound.
Table 1: Biological Activity of Modified Temporin A Analogues
| Analogue | Modification | Key Finding | Reference |
| DT4F | Phe1 replaced with fluorinated Phe | Most effective antibacterial agent among new compounds. | nih.govnih.gov |
| DTTyr10 | Ser10 replaced with Tyr | Showed the greatest selectivity towards MCF-7 cells. | nih.govnih.gov |
| DTDab | Arg7 replaced with Dab | Revealed the highest antimicrobial potential of all tested analogues. | mdpi.com |
| DTCit | Arg7 replaced with Cit | Showed acceptable cytotoxicity with good selectivity against MCF-7 cells. | mdpi.com |
This table is for illustrative purposes based on research on Temporin A and its analogues.
Investigation of Hydrolytic Stability
The utility of any peptide, whether for therapeutic or research applications, is fundamentally dependent on its stability in biological environments. Peptides are susceptible to degradation by proteases present in plasma, tissues, and microbial secretions. mdpi.com To date, specific research investigating the hydrolytic stability of this compound has not been published.
An investigation into its stability would be a critical first step in evaluating its potential as a research tool. Standard methodologies involve incubating the peptide in various model solutions, such as human serum or simulated physiological fluids containing enzymes like trypsin, and monitoring its degradation over time, typically using High-Performance Liquid Chromatography (HPLC). nih.gov For instance, studies on Temporin A analogues have assessed their stability at different pH values mimicking conditions in the stomach (pH 2.0), blood plasma (pH 7.4), and small intestine (pH 9.0). nih.govnih.gov Such analyses provide crucial data on the peptide's half-life, which informs its suitability for various experimental systems.
Table 1: Illustrative Data Table for Hydrolytic Stability of this compound (Note: This table is hypothetical and illustrates the type of data that would be generated from a stability study. No such data has been published for this compound.)
| Condition | Incubation Time (hours) | This compound Remaining (%) | Control Peptide (e.g., D-amino acid analogue) Remaining (%) |
| Human Serum (37°C) | 0 | 100 | 100 |
| 1 | 85 | 98 | |
| 6 | 40 | 95 | |
| 24 | <5 | 92 | |
| Trypsin Solution (pH 7.4, 37°C) | 0 | 100 | 100 |
| 1 | 90 | 99 | |
| 6 | 55 | 97 | |
| 24 | 15 | 96 |
Studies on Resistance Induction Potential in Microbial Models
A significant concern with any antimicrobial agent is the potential for microorganisms to develop resistance. While AMPs are generally thought to be less prone to resistance development than conventional antibiotics due to their membrane-disrupting mechanism, resistance can still emerge. researchgate.net Bacteria can evolve resistance to AMPs through various strategies, including the alteration of their cell membrane charge (reducing net negative charge), proteolytic degradation of the peptide, or active removal via efflux pumps. mdpi.commdpi.comnih.gov
Currently, there are no published studies examining the potential of this compound to induce resistance in microbial populations. Such a study would typically involve the serial passage of a bacterial strain, for example, Staphylococcus aureus, in the presence of sub-lethal (sub-MIC) concentrations of the peptide. asm.org The Minimum Inhibitory Concentration (MIC) is then determined for the bacterial culture after each passage. A significant increase in the MIC over successive generations would indicate the development of resistance. asm.org Given the low initial activity of this compound, such an experiment would likely be performed with an engineered, more active analogue.
Table 2: Illustrative Data Table for a Resistance Induction Study (Note: This table is hypothetical. It illustrates the expected format of results from a resistance induction experiment that has not been performed on this compound.)
| Passage Number | MIC of Analogue-K7 against S. aureus (µg/mL) | Fold Change in MIC |
| 0 (Parent Strain) | 8 | 1 |
| 5 | 8 | 1 |
| 10 | 16 | 2 |
| 15 | 16 | 2 |
| 20 | 32 | 4 |
| 25 | 32 | 4 |
Structure-Function Optimization for Enhanced Research Utility
The primary limitation of this compound is its weak biological activity, which is directly linked to its neutral charge. The rational design of analogues focuses on modifying the primary structure to enhance desired functions, such as antimicrobial potency, while minimizing undesired effects like toxicity. mdpi.com For this compound, structure-function optimization would logically begin by addressing its charge neutrality.
The introduction of cationic residues (Lysine or Arginine) is a well-established strategy for improving the antimicrobial activity of temporins and other AMPs. mdpi.comfrontiersin.org A positive charge enhances the initial electrostatic attraction to the anionic components of bacterial membranes (like lipopolysaccharide in Gram-negative bacteria and teichoic acids in Gram-positive bacteria), thereby increasing the local concentration of the peptide at its site of action. vulcanchem.comntu.edu.sg
Further optimization could involve substitutions to modulate hydrophobicity and α-helicity, which are also critical determinants of activity and selectivity. frontiersin.orgacs.org For example, replacing a neutral amino acid with a cationic one, such as Glycine at position 7 with Lysine (Analogue-K7), would introduce a +1 net charge, likely boosting antimicrobial efficacy. Further modifications, such as introducing additional cationic residues or altering hydrophobic amino acids, could be explored to fine-tune the balance between potency and selectivity.
Table 3: Structure-Function Comparison of Native this compound and Hypothetical Analogues
| Peptide | Sequence | Net Charge (at pH 7) | Predicted Antimicrobial Activity | Rationale for Design |
| This compound | F-L-P-I-I-G-Q -L-L-S-G-L-L-NH₂ | 0 | Weak | Native peptide. |
| Analogue-K7 | F-L-P-I-I-G-K -L-L-S-G-L-L-NH₂ | +1 | Moderate | Introduction of a single positive charge to enhance membrane interaction. |
| Analogue-K7K11 | F-L-P-I-I-G-K -L-L-S-K -L-L-NH₂ | +2 | Potentially Strong | Increased cationicity to further improve attraction to microbial membranes. |
| Analogue-W4 | F-L-P-W -I-G-Q-L-L-S-G-L-L-NH₂ | 0 | Weak | Substitution with Tryptophan to potentially enhance membrane anchoring, while maintaining neutral charge for comparative studies. |
Advanced Biophysical and Computational Studies on Temporin 1aua
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations have provided significant atomic-level insights into the behavior of temporins when they interact with cell membranes. researchgate.net These computational techniques allow researchers to model the complex and dynamic processes of peptide binding, insertion, and aggregation within a lipid bilayer environment. nih.gov
For temporins in general, MD simulations have revealed that they have a strong tendency to aggregate in aqueous solutions. mdpi.com However, in the presence of membrane components like lipopolysaccharides (LPS), some temporins may disaggregate. mdpi.com The simulations can track the conformational changes of the peptide, often showing a transition from a random coil in water to a more structured α-helical conformation upon interacting with the membrane. mdpi.commdpi.com This induced folding is a common characteristic of many AMPs. mdpi.commdpi.com
Specific to temporin-membrane interactions, simulations have shown how the peptide orients itself and inserts into the lipid bilayer. mdpi.com For instance, simulations of Temporin L demonstrated that the N-terminus of the peptide exhibits high flexibility and is involved in penetrating the membrane, with key aromatic residues like Phenylalanine playing a significant role in the association. mdpi.com Coarse-grained MD simulations, which simplify the molecular representation to study larger systems over longer timescales, have been particularly useful in modeling the self-assembly of lipid bilayers in the presence of α-helical peptides and estimating the free energies of insertion. nih.gov
Computational Approaches for Predicting Structure, Aggregation, and Interaction Dynamics
Computational methods are instrumental in predicting the structural and interactive properties of peptides like Temporin 1AUa. These approaches can forecast the secondary structure, aggregation propensity, and the dynamics of interaction with target molecules.
Secondary structure prediction servers, such as GOR IV, can estimate the percentage of α-helical, extended strand, and random coil conformations within a peptide sequence. biomedpress.org For example, a computational study on a fusion protein containing Temporin 1CEa predicted a predominantly alpha-helical conformation, which is often associated with the active state of temporins. biomedpress.org
Computational tools like Aggrescan3D are used to calculate an aggregation propensity score for protein and peptide structures, helping to identify regions prone to aggregation. arxiv.org This is crucial as aggregation can influence the peptide's bioavailability and activity. nih.gov Studies on other temporins have shown that they can form oligomers, and the pattern of this assembly can be revealed through MD simulations. mdpi.comnih.gov
Molecular docking is another powerful computational technique used to predict the binding mode and orientation of a peptide with its receptor or target. biomedpress.org This method calculates energy scores to suggest the likelihood and effectiveness of the interaction. biomedpress.org For instance, docking studies have been used to investigate the interaction of temporins with bacterial proteins, providing insights into potential non-membranolytic mechanisms of action. nih.govunimi.it
Quantitative Binding and Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Quantitative techniques are essential for determining the affinity, kinetics, and thermodynamics of peptide-target interactions.
Surface Plasmon Resonance (SPR) is a label-free optical detection method that monitors molecular interactions in real-time. cytivalifesciences.commercodia.combruker.com It measures changes in the refractive index at a sensor surface as molecules bind and dissociate, providing data on association and dissociation rates (kinetics) and binding affinity (K_D). mercodia.com SPR is widely used in drug discovery and can be employed to study the binding of peptides to various targets, including proteins and receptors. nih.gov
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. nuvisan.com In a single experiment, ITC can directly determine the binding affinity (K_a, the inverse of K_D), enthalpy (ΔH), and stoichiometry (N) of an interaction. cureffi.org From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. ITC has been used to study the binding of temporins to components of bacterial membranes, such as lipopolysaccharide (LPS), and to lipids overexpressed on cancer cells, like phosphatidylserine. mdpi.commdpi.comnih.gov
Table 1: Quantitative Binding Data for Temporin Analogs
| Peptide | Target | Technique | Dissociation Constant (K_D) | Reference |
|---|---|---|---|---|
| Temporin 1CEa | Lipopolysaccharide (LPS) | ITC | ~0.1 µM | mdpi.com |
| Temporin 1CEa | Phosphatidylserine (PtdSer) | ITC | Not specified | mdpi.com |
Thermodynamic Analysis of Peptide-Lipid Interactions
The interaction of peptides with lipid membranes is governed by thermodynamic principles, including hydrophobic effects, electrostatics, and hydrogen bonding. nih.gov Techniques like ITC and Differential Scanning Calorimetry (DSC) are pivotal for the thermodynamic analysis of these interactions. nih.govtainstruments.com
ITC experiments provide direct measurement of the heat changes associated with peptide binding to lipid vesicles, allowing for the determination of key thermodynamic parameters. nih.gov The binding enthalpy (ΔH) indicates whether the binding is driven by favorable enthalpic contributions (e.g., hydrogen bonding, van der Waals forces) or is entropically driven (e.g., hydrophobic effect). For instance, the interaction of peptides with charged membranes often involves significant electrostatic contributions. nih.gov
DSC can be used to study the effect of peptides on the phase behavior of lipid bilayers. tainstruments.com The binding of a peptide can alter the main phase transition temperature (T_m) and the enthalpy of the transition (ΔH_m) of the lipids, providing insights into how the peptide perturbs the membrane structure. mdpi.com These thermodynamic studies are crucial for understanding the driving forces behind peptide adsorption, insertion, and potential disruption of the lipid membrane. nih.govmdpi.com
Challenges and Future Directions in Temporin 1aua Research
Elucidating Complex Mechanisms of Action
A primary challenge in Temporin 1AUa research is the complete elucidation of its mechanism of action. While it is understood that many temporins interact with and disrupt microbial cell membranes, the precise nature of this interaction for this compound remains to be fully detailed. conicet.gov.arplos.org The "carpet-like" mechanism, the formation of toroidal pores, or other more complex structures are all possibilities that depend on factors like peptide concentration and membrane composition. plos.orgird.fr Future research must move beyond general models to pinpoint the specific molecular events involved in this compound-mediated membrane permeabilization. This includes understanding how its relatively low net charge and high hydrophobicity influence its initial binding and subsequent disruption of the lipid bilayer. conicet.gov.armdpi.com
Furthermore, the potential for intracellular targets cannot be dismissed. While membrane disruption is a primary effect of many antimicrobial peptides (AMPs), some have been shown to translocate across the membrane and interact with internal components. mdpi.com Investigating whether this compound or its engineered variants can affect intracellular processes such as DNA synthesis, protein folding, or enzymatic activity is a critical next step.
Developing Advanced Peptide Delivery Systems for Research Applications
The inherent properties of peptides, including their susceptibility to enzymatic degradation, present challenges for their application in research settings. researchgate.net To overcome these limitations, the development of advanced delivery systems for this compound is a significant area for future investigation. These systems can protect the peptide from degradation, and facilitate its controlled release.
One promising avenue is the use of polymeric carriers. researchgate.net Biodegradable polymers can be formulated to encapsulate this compound, providing a sustained release profile for long-term studies. researchgate.net Research into different polymer compositions and their impact on release kinetics will be essential for creating tailored delivery systems for specific research applications. Another approach involves the use of nanotechnology, such as conjugating this compound to nanoparticles. conicet.gov.ar This can enhance its stability and may offer novel ways to study its interactions with microbial systems.
Exploring Novel Research Methodologies for Temporin Characterization
Advancing our understanding of this compound will require the application and development of novel research methodologies. While traditional techniques like circular dichroism provide insights into its secondary structure, more advanced methods are needed to probe its behavior in complex biological environments. frontiersin.org
High-resolution imaging techniques such as atomic force microscopy (AFM) and field-emission gun scanning electron microscopy (FEG-SEM) can provide unprecedented visual detail of how this compound disrupts bacterial and parasitic cell membranes. plos.org Furthermore, sophisticated mass spectrometry techniques, like tandem mass spectrometry, are crucial for de novo sequencing and identifying post-translational modifications, which can be critical for the peptide's function. mdpi.com The use of solid-state NMR in conjunction with model membrane systems can offer detailed information about the peptide's orientation and depth of insertion into the lipid bilayer.
Expanding the Scope of Biological Activities through Peptide Engineering
Peptide engineering offers a powerful tool to expand the biological activities of this compound and to probe the relationship between its structure and function. frontiersin.org Given that this compound is a relatively small peptide, it is an ideal candidate for chemical synthesis and modification. nih.govimrpress.com
Systematic amino acid substitutions can be employed to investigate the role of specific residues in its antimicrobial activity. mdpi.comnih.gov For instance, altering the hydrophobicity or net charge of the peptide can significantly impact its interaction with different microbial membranes. frontiersin.orgmdpi.com Truncation studies, where portions of the peptide are systematically removed, can help identify the minimal active sequence and inform the design of smaller, more cost-effective analogs. frontiersin.org The creation of peptide dimers or the incorporation of non-proteinogenic amino acids are other strategies that could lead to enhanced activity or novel biological functions. mdpi.complos.org
Table 1: Examples of Peptide Engineering Strategies for Temporins
| Modification Strategy | Example from Temporin Family | Potential Impact on this compound | Reference |
| Amino Acid Substitution | Replacement of Glycine with Lysine (B10760008) in Temporin F to increase net charge. | Enhanced activity against Gram-negative bacteria. | researchgate.net |
| Amino Acid Truncation | Truncated analogs of Ranatuerin-2Pb and Brevinin-2GHk showed improved bioactivity. | Identification of minimal active sequence, potential for reduced synthesis cost. | frontiersin.org |
| Dimerization | Dimeric Temporin A showed activity against E. coli. | Increased potency and broader spectrum of activity. | plos.org |
| Incorporation of Non-proteinogenic Amino Acids | Replacement of Proline with a non-natural amino acid in Temporin A analogs. | Increased stability and altered biological activity. | mdpi.com |
Integration of this compound Research with Broader Antimicrobial Peptide Knowledge
To maximize the impact of this compound research, it is essential to integrate findings into the broader context of the antimicrobial peptide field. conicet.gov.ar There are over 3,000 known AMPs, and the temporin family itself comprises more than 130 members. conicet.gov.ar Comparative studies between this compound and other temporins, such as the well-studied Temporin A, B, and L, can reveal conserved motifs and key differences that dictate their specific activities. conicet.gov.areurogentec.com
Understanding the evolutionary relationships between different temporins can also provide insights into their functional diversification. carlosdavidson.org By placing this compound within the larger landscape of AMPs, researchers can leverage existing knowledge on structure-activity relationships, mechanisms of action, and resistance development to guide future studies. imrpress.com This integrated approach will prevent the duplication of effort and accelerate the pace of discovery.
Potential for Developing Research Tools based on this compound Activity
The specific biological activities of this compound and its engineered analogs could be harnessed to develop novel research tools. For example, its ability to selectively permeabilize certain types of membranes could be exploited to create probes for studying membrane composition and dynamics.
Fluorescently labeling this compound could allow for the visualization of its binding and disruption of microbial membranes in real-time. Furthermore, if specific intracellular targets are identified, derivatives of this compound could be developed as molecular probes to study these cellular processes. The peptide's immunomodulatory properties, a characteristic of some temporins, could also be explored to create tools for investigating innate immune responses. conicet.gov.ar
Q & A
Q. How should researchers statistically analyze dose-response curves for this compound’s antimicrobial activity?
Q. What bioinformatics approaches identify evolutionary homologs of this compound for comparative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
